molecular formula C17H24N4O4S B2440829 4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 2034419-75-3

4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Katalognummer B2440829
CAS-Nummer: 2034419-75-3
Molekulargewicht: 380.46
InChI-Schlüssel: UZUDIHPQYOGKOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H24N4O4S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Disposition and Metabolism

The novel orexin 1 and 2 receptor antagonist, identified as SB-649868, has been studied for its disposition and metabolism in humans. In an open-label study involving healthy male subjects, it was determined that elimination of drug-related material was almost complete over a 9-day period, primarily through feces. This study showcased the compound's extensive metabolism and its potential application in insomnia treatment, emphasizing the importance of understanding its metabolic pathways for therapeutic use (Renzulli et al., 2011).

Imaging Receptors with Positron Emission Tomography

Research involving a novel radioligand, [11C]CPC-222, aimed to study 5-HT1A receptors in humans using positron emission tomography (PET). This study demonstrated the potential of using specific compounds to visualize receptor distribution in the human brain, providing a valuable tool for neurological research and the development of new treatments for psychiatric disorders (Houle et al., 1997).

Sigma Receptor Scintigraphy

A study investigated the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in vivo. The tumor accumulation of benzamides, based on preferential binding to sigma receptors overexpressed on breast cancer cells, highlights a novel approach for the noninvasive assessment of tumor proliferation, contributing to the advancement of diagnostic methods in oncology (Caveliers et al., 2002).

Metabolism and Disposition in Cancer Treatment

The study of BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, explored its disposition and metabolism following oral administration to humans. This research is critical for understanding the pharmacokinetics of new cancer treatments, indicating that BMS-690514 is well absorbed and extensively metabolized, with implications for dosing and efficacy in treating non-small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010).

Repellent Efficacy against Insects

A field evaluation compared the repellent efficacy of N,N-diethyl-3-methyl-benzamide (deet), a piperidine repellent, and a combination of both against Aedes communis and Simulium venustum. This study contributes to public health by identifying effective repellents for protection against mosquito and black fly bites, potentially reducing the transmission of vector-borne diseases (Debboun et al., 2000).

Eigenschaften

IUPAC Name

4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-25-9-8-20-15(22)12-21(17(20)24)13-4-6-19(7-5-13)16(23)18-11-14-3-2-10-26-14/h2-3,10,13H,4-9,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUDIHPQYOGKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.